N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide is a bicyclic compound that features a unique azabicyclo structure, which is significant in medicinal chemistry due to its potential biological activities. This compound is classified under azabicyclic compounds, specifically within the bicyclo[2.1.1]hexane family, characterized by a nitrogen atom incorporated into the bicyclic framework. The presence of the furan moiety and the carboxamide functional group enhances its chemical reactivity and biological profile.
The synthesis of N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide can be approached through various synthetic routes. A notable method involves starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which undergoes several transformations including stereoselective electrophilic addition and ring closure reactions.
N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide has a complex molecular structure characterized by:
The structural formula can be represented as follows:
N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide participates in various chemical reactions typical for azabicyclic compounds, including:
Common reagents for these reactions include:
The mechanism of action for N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide is likely related to its ability to interact with specific biological targets such as receptors or enzymes.
Physical properties such as boiling points, refractive indices, and spectral data (NMR, IR) are essential for characterization but require experimental determination for precise values .
N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide has potential applications in:
This compound represents a promising area of research due to its unique structure and potential biological activities, warranting further investigation into its properties and applications in various scientific fields .
The 2-azabicyclo[2.1.1]hexane core constitutes a bridgehead nitrogen-containing bicyclic system characterized by high ring strain and distinct three-dimensionality. Unlike larger bicyclic frameworks (e.g., norbornane or 7-azabicyclo[2.2.1]heptane), this compact [2.1.1] system imposes severe angular distortion and pyramidalization on its nitrogen atom, significantly influencing its electronic properties and hydrogen-bonding capabilities. The structure features two fused rings sharing a bridgehead carbon and nitrogen atom, creating a rigid, sp³-rich framework that projects substituents along defined spatial vectors unavailable in monocyclic or linear architectures [3] [8].
This scaffold’s value in medicinal chemistry derives from several key properties:
Table 1: Comparative Analysis of Bicyclic Scaffolds in Drug Design
| Scaffold Type | Ring System | TPSA (Ų) | Log P | Chiral Centers | Key Advantages |
|---|---|---|---|---|---|
| 2-Azabicyclo[2.1.1]hexane | Bicyclic [2.1.1] | 38-42 | 0.98* | 2 | High rigidity, defined vectoring |
| Piperidine | Monocyclic | 12 | 1.40 | 1 | Synthetic accessibility |
| 8-Azabicyclo[3.2.1]octane | Tropane | 15 | 1.85 | 3 | Natural product prevalence |
| 2-Azabicyclo[2.2.2]octane | Quinuclidine | 24 | 0.45 | 1 | Tertiary amine basicity |
| Calculated consensus value for N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide based on similar analogs [8] |
Synthetic access to this scaffold typically originates from strained precursors like cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, proceeding through stereoselective electrophilic additions and ring-closing reactions to establish the bicyclic framework. Subsequent functionalization at the bridgehead nitrogen (position 1) enables installation of the carboxamide moiety, while maintaining the structural integrity of the strained system . The nitrogen atom within this scaffold exhibits diminished basicity (predicted pKₐₕₐ ~6.5) compared to typical secondary amines due to the pyramidal geometry and bond angle compression, a property that can be exploited to modulate cell penetration and distribution profiles in drug candidates [3] [8].
The N-(furan-2-ylmethyl)carboxamide moiety in this compound creates a hybrid pharmacophore that merges hydrogen-bonding capacity with π-electron richness. The furan ring, attached via a methylene linker to the carboxamide nitrogen, contributes distinct electronic and steric properties that enhance target engagement capabilities. The molecular architecture features a carboxamide group directly bonded to the bridgehead nitrogen of the azabicyclohexane, with the furanylmethyl group extending from the amide nitrogen (SMILES: C1C2CC1(NC2)C(=O)NCC3=CC=CO3) [2].
Furan Contributions:
Carboxamide Functionality:
Box 1: Key Physicochemical Properties of the Hybrid Pharmacophore
Molecular Formula: C₁₁H₁₄N₂O₂ Molecular Weight: 206.24 g/mol Hydrogen Bond Donors: 1 Hydrogen Bond Acceptors: 3 Rotatable Bonds: 3 Topological Polar Surface Area: 49.4 Ų Canonical SMILES: C1C2CC1(NC2)C(=O)NCC3=CC=CO3 InChIKey: KFGPMFNYAWLIJB-UHFFFAOYSA-N Calculated Log P: 0.98 (consensus) Aqueous Solubility: -2.12 (ESOL Log S) ≈ 1.57 mg/mL This hybridization strategy enables simultaneous engagement with both polar and hydrophobic binding pockets. The furan ring provides a compact aromatic surface (van der Waals volume ≈ 55 ų) for shallow hydrophobic contacts, while the carboxamide acts as a hydrogen-bonding anchor point. The methylene linker between them adds sufficient flexibility to accommodate minor variations in binding site geometry without compromising the overall conformational restraint imparted by the bicyclic core [4]. Synthetic access to this hybrid structure typically involves coupling 2-azabicyclo[2.1.1]hexane-1-carboxylic acid with furfurylamine using standard amidation protocols, though specialized activation methods may be required to overcome steric hindrance at the bridgehead position .
The structural features of N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide position it as a privileged scaffold for addressing challenging therapeutic targets, particularly in neurological disorders where conventional flat molecules exhibit suboptimal selectivity profiles. Its application spans multiple domains of drug discovery:
Neurological Target Modulation:Patent literature (WO2010092286A1) discloses structurally related N-[(2-azabicyclo[2.1.1]hex-1-yl)-aryl-methyl]-benzamide derivatives as potent modulators of central nervous system targets, including dopamine and serotonin receptors implicated in schizophrenia, bipolar disorder, and major depression [4]. The three-dimensionality of the azabicyclohexane core enhances selectivity for neuronal receptors over cardiovascular off-targets, while the furan-carboxamide appendage provides additional hydrogen-bonding interactions with allosteric sites. These compounds demonstrate blood-brain barrier permeability (predicted log BB > 0.3) attributed to optimal molecular weight (<350 Da) and balanced lipophilicity (calculated log P = 0.98) [4] [8].
Bicyclic Bioisosteric Replacement:The scaffold serves as a saturated bioisostere for ortho-substituted phenyl rings, particularly in contexts where metabolic stability enhancement is required. The azabicyclo[2.1.1]hexane core reduces aromatic oxidation liabilities while maintaining comparable vector distances between functional groups. This application mirrors the successful use of 7-oxabicyclo[2.2.1]heptane in prostaglandin analogs, where the oxygen bridge confers metabolic resistance [5]. Computational overlays demonstrate that the distance between the bridgehead nitrogen and the adjacent carbon (1.54 Å) mimics the meta-substitution vector in benzene derivatives (distance ≈ 2.8 Å), enabling direct translation of existing pharmacophores [8].
Table 2: Research Applications of Azabicyclohexane-Carboxamide Hybrids
| Therapeutic Area | Molecular Target | Structural Advantage | Development Status |
|---|---|---|---|
| Neurological Disorders | Dopamine D₂/D₃ Receptors | Enhanced subtype selectivity via 3D vectoring | Patent-protected (WO2010092286A1) |
| Anti-Infectives | Viral Proteases | Rigid scaffold displaces catalytic water molecules | Preclinical validation |
| Metabolic Diseases | G-Protein Coupled Receptor 119 | Furan-carboxamide engages polar allosteric pocket | Lead optimization |
| Oncology | Kinase Allosteric Sites | Distorted geometry accesses unconventional binding spaces | Fragment-based screening |
Synthetic Versatility for Diversification:The molecule presents three primary sites for chemical modification:
This versatility enables rapid generation of analog libraries for structure-activity relationship studies. Current research explores cyclopropanation across the furan’s 3,4-bond to create tricyclic systems, halogenation at C5 of furan to enhance halogen bonding potential, and replacement of the furan with other heterocycles (thiophene, oxazole) to fine-tune electronic properties [4]. The compound’s availability through chemical suppliers (e.g., BLD Pharm, EVITACHEM) as a screening compound (Catalog EVT-8242843) further accelerates its investigation in drug discovery programs [2].
Future development will likely focus on exploiting the scaffold’s shape complementarity with protein-protein interaction interfaces and allosteric sites traditionally considered "undruggable." The strained bicyclic core’s ability to induce local unfolding or stabilize unconventional binding conformations represents a particularly promising frontier for oncology and neurodegeneration targets where flat molecules have shown limited success [4] [8].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0